molecular formula C12H18O2 B1589079 1,3-Diisopropoxybenzene CAS No. 79128-08-8

1,3-Diisopropoxybenzene

Cat. No. B1589079
CAS RN: 79128-08-8
M. Wt: 194.27 g/mol
InChI Key: REKFSOLBSHAFDG-UHFFFAOYSA-N
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Description

1,3-Diisopropoxybenzene is an organic compound with the molecular formula C12H18O2 . It is also known as “ortho-diisopropoxybenzene” or "1,3-bis(isopropoxy)benzene". It is a colorless liquid and is prepared by thermal isomerization of 1,4-diisopropylbenzene over a solid acid catalyst .


Synthesis Analysis

1,3-Diisopropoxybenzene can be synthesized by the condensation reaction of phenol and isopropyl alcohol in the presence of an acid catalyst. The reaction produces water as a byproduct.


Molecular Structure Analysis

The molecular weight of 1,3-Diisopropoxybenzene is 194.27 g/mol . The molecule contains a total of 32 bond(s). There are 14 non-H bond(s), 6 multiple bond(s), 4 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 2 ether(s) (aromatic) .


Physical And Chemical Properties Analysis

1,3-Diisopropoxybenzene has a boiling point of 268 °C. It is insoluble in water but soluble in organic solvents such as ethanol and ether. Its density is 0.96 g/cm^3, and it has a refractive index of 1.492.

Scientific Research Applications

Thermophysical Property Data Analysis

  • Scientific Field: Physical Chemistry
  • Application Summary: 1,3-Diisopropoxybenzene is used in the field of thermophysical property data analysis . The National Institute of Standards and Technology (NIST) has critically evaluated thermophysical property data for this compound .
  • Methods of Application: These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
  • Results or Outcomes: The properties covered include triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, heat capacity at saturation pressure, heat capacity at constant pressure, and enthalpy .

Synthesis of Benzene-1,3,5-triphosphonic Acid

  • Scientific Field: Organic Chemistry
  • Application Summary: 1,3-Diisopropoxybenzene is used in the synthesis of benzene-1,3,5-triphosphonic acid .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcome of this application is the successful synthesis of benzene-1,3,5-triphosphonic acid .

Organometallic Chemistry

  • Scientific Field: Organometallic Chemistry
  • Application Summary: 2-Bromo-1,3-diisopropylbenzene, a derivative of 1,3-Diisopropoxybenzene, has been utilized in the field of organometallic chemistry.
  • Methods of Application: It undergoes reactions with Grignard compounds to form monoarylated bromopyridines, which are further used in Pd-catalyzed aryl amination reactions.
  • Results or Outcomes: The outcome of this application is the formation of monoarylated bromopyridines.

Organic Synthesis

  • Scientific Field: Organic Chemistry
  • Application Summary: 1,3-Diisopropoxybenzene has potential applications in organic synthesis. It can be used as a starting material for the synthesis of aromatic compounds.
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source.
  • Results or Outcomes: The outcome of this application is the successful synthesis of various aromatic compounds.

Pharmaceuticals

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: 1,3-Diisopropoxybenzene can be used in the pharmaceutical industry. It can be used as a starting material in the synthesis of various pharmaceutical compounds.
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source.
  • Results or Outcomes: The outcome of this application is the successful synthesis of various pharmaceutical compounds.

Materials Science

  • Scientific Field: Materials Science
  • Application Summary: 1,3-Diisopropoxybenzene has potential applications in materials science. It can be used as a solvent for various chemical reactions.
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source.
  • Results or Outcomes: The outcome of this application is the successful completion of various chemical reactions.

Precursor to Dihydroxylbenzene Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: The 1,3- and 1,4- isomers of diisopropylbenzene are mainly of interest as precursors to the respective dihydroxylbenzene derivatives .
  • Methods of Application: This involves the Hock rearrangements .
  • Results or Outcomes: All three isomers form hydroperoxides, which are of interest as radical initiators for polymerization .

Common Diluent

  • Scientific Field: Industrial Chemistry
  • Application Summary: Diisopropylbenzene has been referred to as “a common diluent” alongside hexane .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcome of this application is the successful use of diisopropylbenzene as a diluent .

Safety And Hazards

1,3-Diisopropoxybenzene is classified as a combustible liquid . It is recommended to keep away from heat/sparks/open flames/hot surfaces . Personal protective equipment such as dust masks, eyeshields, and gloves should be used when handling this compound .

  • Developing more environmentally friendly production methods for the compound.
  • Investigating its potential as a solvent in biomass conversion and renewable energy production.
  • Studying its potential as a precursor for the synthesis of polymeric materials.

properties

IUPAC Name

1,3-di(propan-2-yloxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-9(2)13-11-6-5-7-12(8-11)14-10(3)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKFSOLBSHAFDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC=C1)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450697
Record name 1,3-Diisopropoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diisopropoxybenzene

CAS RN

79128-08-8
Record name 1,3-Diisopropoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Diisopropoxybenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
S Harder, C Ruspic - European Journal of Inorganic Chemistry, 2015 - Wiley Online Library
3‐Diisopropoxybenzene can be selectively metalated by nBuLi or by the superbase mixtures nBuLi/NaOC(Me) 2 Et or nBuLi/KOC(Me) 2 Et to give 2,6‐diisopropoxyphenyllithium (71 %)…
S Kamino, M Tanioka… - Yuki Gosei Kagaku …, 2018 - okayama.elsevierpure.com
Aminobenzopyranoxanthene (ABPX) dye, developed by our group, exhibits two-step color change in solution through a spiro-ring opening/closing process in response to chemical …
Number of citations: 1 okayama.elsevierpure.com
A Raffo, A D'Aloise, AL Magrì, C Leclercq - Food and chemical toxicology, 2013 - Elsevier
Quantitation of tr-cinnamaldehyde, safrole and myristicin was carried out in 70 samples of cola-flavoured soft drinks purchased in eight European countries with the purpose of …
Number of citations: 26 www.sciencedirect.com
TW Lyons, KL Hull, MS Sanford - Journal of the American …, 2011 - ACS Publications
This paper presents a detailed investigation of the factors controlling site selectivity in the Pd-mediated oxidative coupling of 1,3-disubstituted and 1,2,3-trisubstituted arenes (aryl−H) …
Number of citations: 155 pubs.acs.org
T Hirao, M Mori, Y Ohshiro - The Journal of Organic Chemistry, 1990 - ACS Publications
Supplementary Material Available: Details of the solution and refinementof structure 6, crystal data, tables of atomic parameters and standard deviations, bond lengths and angles, …
Number of citations: 95 pubs.acs.org
JE Milne, SL Buchwald - Journal of the American Chemical …, 2004 - ACS Publications
A new catalyst system for the Pd-catalyzed cross-coupling of organozinc reagents with aryl halides (Negishi coupling) has been developed. This system permits efficient preparation of …
Number of citations: 506 pubs.acs.org
CB de Koning, JP Michael… - Journal of the Chemical …, 2000 - pubs.rsc.org
Syntheses of the oxygen analogues 6, 7 and 8 of the michellamines 1 and korupensamines 2 are described. Racemic 5-iodo-6,8-dimethoxy-trans-1,3-dimethylisochromane 10 was …
Number of citations: 35 pubs.rsc.org
JD Sieber, B Qu, S Rodrı́guez, N Haddad… - The Journal of …, 2016 - ACS Publications
An efficient Negishi cross-coupling was developed for the synthesis of the biaryl axes present in useful P-chiral dihydrobenzooxaphosphole ligands. This approach has allowed for the …
Number of citations: 12 pubs.acs.org
N Fukino, S Kamino, M Takahashi… - The Journal of Organic …, 2017 - ACS Publications
An efficient and practical method for the synthesis of a variety of aminobenzopyranoxanthenes (ABPXs) with different nitrogen-containing fused rings was developed. On the basis of the …
Number of citations: 6 pubs.acs.org
H Xu, K Ekoue-Kovi, C Wolf - The Journal of Organic Chemistry, 2008 - ACS Publications
Several palladium−phosphinous acids have been prepared and employed in cross-coupling reactions of aryl or acyl halides with aliphatic and aromatic organozinc reagents. The …
Number of citations: 105 pubs.acs.org

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